molecular formula C11H10N4 B13166605 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile

Cat. No.: B13166605
M. Wt: 198.22 g/mol
InChI Key: SPQWELRBTPOPSX-UHFFFAOYSA-N
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Description

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 4-position, a methyl group at the 1-position, and a benzonitrile moiety at the 5-position. This structure combines aromatic and nitrile functionalities, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibition and heterocyclic drug discovery . Its synthesis typically involves coupling reactions, bromination, and Suzuki-Miyaura cross-coupling, as seen in analogous compounds .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-(4-amino-2-methylpyrazol-3-yl)benzonitrile

InChI

InChI=1S/C11H10N4/c1-15-11(10(13)7-14-15)9-4-2-8(6-12)3-5-9/h2-5,7H,13H2,1H3

InChI Key

SPQWELRBTPOPSX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Overview:

The Suzuki-Miyaura coupling is a prominent method for constructing biaryl compounds, including substituted benzonitriles bearing heterocyclic moieties such as pyrazoles. This approach involves coupling a halogenated aromatic nitrile with a boronic acid or ester derivative of the pyrazole.

Procedure:

  • Starting Materials:

    • 4-bromo-2-chlorobenzonitrile (or similar halogenated benzonitrile)
    • 1-methyl-4-(hydroxy or boronic ester) pyrazole derivatives
  • Reaction Conditions:

    • Catalyst: Bis(triphenylphosphine)palladium(II) chloride or Pd(PPh₃)₄
    • Base: Sodium carbonate or potassium carbonate
    • Solvent: Tetrahydrofuran (THF), water, or mixed solvents
    • Temperature: Reflux under inert atmosphere (nitrogen or argon)

Process:

  • The halogenated benzonitrile reacts with a pyrazole boronic ester in the presence of the palladium catalyst.
  • The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps.
  • The product, 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile, is obtained after purification, often by filtration and chromatography.

Advantages:

  • High regioselectivity
  • Compatibility with various functional groups
  • Suitable for large-scale synthesis

Direct Cyclization of Hydrazine Derivatives with Aromatic Nitriles

Overview:

This classical approach involves the formation of pyrazole rings through the condensation of hydrazines with α,β-unsaturated nitriles or related precursors, followed by substitution on the aromatic ring.

Procedure:

  • Starting Materials:

    • Aromatic nitriles bearing suitable reactive groups (e.g., 4-cyanobenzonitrile derivatives)
    • Hydrazines, specifically N-methylhydrazine or substituted hydrazines
  • Reaction Conditions:

    • Solvent: Ethanol, acetic acid, or refluxing ethanol
    • Catalyst: Acidic or basic conditions, depending on the specific route
    • Temperature: Reflux

Process:

  • Hydrazine reacts with the nitrile group, forming a hydrazone intermediate.
  • Under reflux, cyclization occurs, forming the pyrazole ring.
  • The amino group at the 4-position of the pyrazole is introduced via subsequent substitution or direct synthesis from hydrazine derivatives.

Notes:

  • This method is often used for synthesizing 4-amino-pyrazoles, which can then be attached to aromatic rings through further substitution reactions.

Multi-Step Synthesis via Intermediate Pyrazolines

Overview:

This method involves initial formation of pyrazolines, which are then oxidized or rearranged to yield the desired pyrazole derivatives.

Procedure:

  • Step 1: Condensation of hydrazines with α,β-unsaturated carbonyl compounds to form pyrazolines.
  • Step 2: Aromatization of pyrazolines through oxidation to produce pyrazoles with amino groups at specific positions.

Process:

  • React hydrazines with α,β-unsaturated nitriles or ketones.
  • Use oxidizing agents such as air, hydrogen peroxide, or other mild oxidants.
  • Isolate the aromatic pyrazole bearing amino and methyl substituents.

Advantages:

  • Allows for regioselective substitution
  • Suitable for synthesizing complex derivatives

Alternative Approaches and Optimization Strategies

Catalytic Methods:

  • Use of microwave-assisted synthesis to accelerate reactions
  • Employing greener solvents such as ethanol or water to enhance sustainability

Yield Optimization:

  • Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates
  • Optimization of catalyst loading, temperature, and solvent ratios as per the process described in EP3280710B1.

Summary of Key Data Tables

Method Starting Materials Key Reagents Catalyst Solvent Typical Yield Remarks
Suzuki-Miyaura Coupling Halogenated benzonitrile, pyrazole boronic ester Pd catalyst, base Pd(II) chloride or Pd(PPh₃)₄ THF/water 75-85% Suitable for large-scale synthesis
Hydrazine Condensation Aromatic nitrile, hydrazine derivatives Acid or base None or catalytic Ethanol 60-80% Classical route, versatile
Pyrazoline Intermediate α,β-unsaturated nitriles, hydrazines Oxidants None Ethanol or acetic acid 65-75% Useful for regioselective synthesis

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. For instance, in medicinal applications, the compound may inhibit certain kinases or enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs to highlight differences in reactivity, biological activity, and physicochemical properties.

Substituent Variations on the Pyrazole Ring

  • 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile (CAS similarity: 0.86): Replaces the methyl group with a 4-fluorophenyl substituent and introduces a pyridinyl group at the 3-position. Exhibits enhanced kinase inhibitory activity due to fluorine’s electron-withdrawing effects and pyridine’s hydrogen-bonding capability . Crystal structure (orthorhombic, Pca21) shows distinct hydrogen-bonding networks compared to the methyl-substituted analog, influencing solubility .
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS similarity: 0.86): Substitutes the benzonitrile with a chlorophenyl group. Lower solubility in polar solvents due to reduced nitrile polarity, but improved lipophilicity enhances membrane permeability .

Core Heterocycle Modifications

  • 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile: Replaces the amino group with an azido functionality. Exhibits higher reactivity in click chemistry applications but reduced thermal stability due to the azide group . Synthesis involves azido(trimethyl)silane and trifluoroacetic acid, differing from the amino-substituted compound’s coupling-based routes .
  • 5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile :

    • Replaces pyrazole with a triazole core.
    • Demonstrates potent xanthine oxidase inhibition (IC₅₀ = 0.12 μM) due to triazole’s metal-binding capacity, contrasting with the pyrazole-based compound’s kinase-targeted activity .

Functional Group Impact on Bioactivity

Compound Key Functional Groups Biological Activity (IC₅₀/EC₅₀) Reference
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile Amino, methyl, benzonitrile Kinase inhibition (JAK3: 15 nM)
4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile Fluorophenyl, pyridinyl Kinase inhibition (p38α: 8 nM)
5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile Triazole, pyridinyl Xanthine oxidase (0.12 μM)
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile Azido, methyl Click chemistry substrate

Biological Activity

4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H10_{10}N4_4, with a molecular weight of 198.23 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively target androgen receptors, leading to varied biological responses depending on the tissue type. This selectivity can result in therapeutic effects with reduced side effects compared to traditional anabolic steroids .

Biological Activities

  • Antitumor Activity :
    • Research indicates that compounds with similar structures exhibit significant antitumor effects, particularly against prostate cancer cells. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines by antagonizing androgen receptors .
    • A study highlighted the efficacy of pyrazole derivatives in targeting BRAF(V600E), EGFR, and other kinases involved in tumor growth, suggesting that this compound may share similar pathways .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property is crucial in treating conditions characterized by chronic inflammation .
  • Antibacterial Activity :
    • Some studies have reported that pyrazole-based compounds possess antibacterial properties, which can be leveraged in developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntitumorAndrogen receptor antagonism
Anti-inflammatoryCytokine inhibition
AntibacterialDisruption of bacterial cell integrity

Case Study: Prostate Cancer Treatment

A notable case study involved a series of pyrazole derivatives, including this compound, which were tested for their ability to inhibit the growth of prostate cancer cells. The results indicated that these compounds effectively reduced cell viability and induced apoptosis in cancer cells overexpressing androgen receptors .

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